molecular formula C12H9ClO4 B180087 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate CAS No. 105738-24-7

4-methyl-2-oxo-2H-chromen-7-yl chloroacetate

Cat. No. B180087
CAS RN: 105738-24-7
M. Wt: 252.65 g/mol
InChI Key: DNVAMQZOGHDQNS-UHFFFAOYSA-N
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Description

“4-methyl-2-oxo-2H-chromen-7-yl chloroacetate” is a chemical compound that belongs to the class of coumarins . Coumarins are a type of organic compound that are found in many plants. They are known for their diverse biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, and antiviral properties .


Synthesis Analysis

The synthesis of “4-methyl-2-oxo-2H-chromen-7-yl chloroacetate” involves the esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N’-carbonyldiimidazole . This process is carried out in N,N-dimethylacetamide/LiCl .


Molecular Structure Analysis

The molecular structure of “4-methyl-2-oxo-2H-chromen-7-yl chloroacetate” can be analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . These techniques provide detailed information about the chemical structure and composition of the compound.


Chemical Reactions Analysis

The chemical reactions involving “4-methyl-2-oxo-2H-chromen-7-yl chloroacetate” include its reaction with 7-amino-4-methylcoumarin with a number of organic halides . It also reacts with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-methyl-2-oxo-2H-chromen-7-yl chloroacetate” can be determined using various techniques such as IR spectroscopy, UV-Vis spectroscopy, and NMR spectroscopy . These techniques provide information about the compound’s functional groups, electronic transitions, and nuclear magnetic resonance properties.

Scientific Research Applications

Synthesis of Photoactive Cellulose Derivatives

This compound is used in the synthesis of photoactive cellulose derivatives . These derivatives are water-soluble polyelectrolytes decorated with high amounts of photochemically active chromene moieties . The light-triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes can be used to control the properties of these new polysaccharide derivatives . This makes them of interest in the design of smart materials .

Synthesis of 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate

The compound is used in the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate . This ester was completely characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .

Antimicrobial Activity

Some derivatives of the compound have shown excellent activity against gram-positive bacteria B. subtilis and S. aureus . This suggests potential applications in the development of new antimicrobial agents .

Anti-inflammatory Activity

The compound’s ability to inhibit the denaturation of protein signifies apparent potential for anti-inflammatory activity . This could lead to its use in the development of new anti-inflammatory drugs .

Quantum Chemical Studies

The compound is also used in quantum chemical studies . These studies can provide valuable insights into the compound’s electronic structure and reactivity .

Synthesis of Anticancer Agents

7-hydroxycoumarin derivatives, which can be synthesized from this compound, have been widely used as valuable building blocks for the preparation of novel coumarin-based anticancer agents . This suggests potential applications in the development of new anticancer drugs .

Future Directions

The future directions for the research and development of “4-methyl-2-oxo-2H-chromen-7-yl chloroacetate” could involve exploring its potential applications in various fields such as medicine and materials science, given its diverse biological and pharmacological activities . Further studies could also focus on optimizing its synthesis process and investigating its mechanism of action in more detail.

properties

IUPAC Name

(4-methyl-2-oxochromen-7-yl) 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO4/c1-7-4-11(14)17-10-5-8(2-3-9(7)10)16-12(15)6-13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVAMQZOGHDQNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352357
Record name 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-2-oxo-2H-chromen-7-yl chloroacetate

CAS RN

105738-24-7
Record name 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the significance of 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate in organic synthesis?

A1: 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate (also referred to as 4-methyl-2-oxo-2H-chromen-7-yl 2-chloroacetate) serves as a crucial reactive intermediate in synthesizing a diverse range of heterocyclic compounds. Its reactivity stems from the presence of the chloroacetate group, which readily undergoes nucleophilic substitution reactions. [] This compound enables the introduction of various pharmacologically relevant moieties, including benzimidazole derivatives, into the coumarin scaffold. []

Q2: What specific heterocyclic derivatives have been synthesized using 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate, and what are their potential applications?

A2: Research highlights the synthesis of several heterocyclic derivatives from 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate. One study successfully synthesized a series of 7-[3-(Substituted-benzimidazol-1-yl)propoxy]-4-methyl-2H-chromen-2-one derivatives by reacting the compound with various substituted benzimidazoles. [] These derivatives, along with 4-methyl-2-oxo-2H-chromen-7-yl Substituted-benzimidazol-1-ylacetate derivatives, were then evaluated for their antiviral activity against cytomegalovirus (CMV) and Varicella-zoster virus (VZV) in human embryonic lung (HEL) cells. [] Another study utilized 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate to synthesize a β–Lactam derivative, alongside other heterocycles like tetrazole, thiazolidinone, and oxazepines, utilizing various reagents. [] These diverse heterocyclic compounds hold potential for various applications, including drug discovery, due to their potential biological activities.

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